2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyridazine ring fused with a furan ring, a sulfanyl group, and a trifluoromethyl-substituted phenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyridazine-furan intermediate with a thiol reagent under appropriate conditions.
Acylation Reaction: The final step involves the acylation of the intermediate with 4-(trifluoromethyl)phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridazine derivatives
Substitution: Substituted derivatives with modified trifluoromethyl groups
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide lies in its trifluoromethyl-substituted phenylacetamide moiety, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-5-12(6-4-11)21-15(24)10-26-16-8-7-13(22-23-16)14-2-1-9-25-14/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIRUWMUSKRIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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